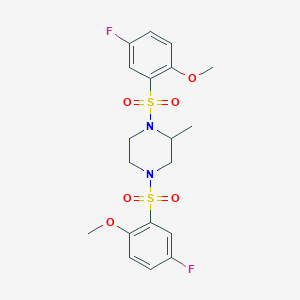
2-(1-adamantyl)-N-(4-methyl-3-morpholin-4-ylsulfonylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-adamantyl)-N-(4-methyl-3-morpholin-4-ylsulfonylphenyl)acetamide is a complex organic compound characterized by the presence of an adamantyl group, a morpholinosulfonyl group, and a phenylacetamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-adamantyl)-N-(4-methyl-3-morpholin-4-ylsulfonylphenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of 4-bromophenol with 1-adamantanol in the presence of an acid catalyst to produce 2-(1-adamantyl)-4-bromophenol . This intermediate is then subjected to further reactions, such as O-alkylation with methyl iodide and coupling with zinc derivatives, to form the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for higher yields and scalability. Techniques such as catalytic coupling and the use of advanced purification methods are employed to ensure the quality and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-(1-adamantyl)-N-(4-methyl-3-morpholin-4-ylsulfonylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the adamantyl and phenylacetamide moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Various nucleophiles under mild to moderate conditions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
2-(1-adamantyl)-N-(4-methyl-3-morpholin-4-ylsulfonylphenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and polymers
Mecanismo De Acción
The mechanism of action of 2-(1-adamantyl)-N-(4-methyl-3-morpholin-4-ylsulfonylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The adamantyl group provides structural rigidity, while the morpholinosulfonyl group enhances its solubility and bioavailability. The compound may act by binding to specific receptors or enzymes, thereby modulating their activity and leading to the desired biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(1-Adamantyl)-4-methylthiazole-5-carboxylic acid
- 1,3-Dehydroadamantane
- 4-(1-Adamantyl)-2-methyl-thiazole
Uniqueness
2-(1-adamantyl)-N-(4-methyl-3-morpholin-4-ylsulfonylphenyl)acetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the adamantyl group provides exceptional stability, while the morpholinosulfonyl group enhances its solubility and potential for bioactivity .
Propiedades
Fórmula molecular |
C23H32N2O4S |
|---|---|
Peso molecular |
432.6g/mol |
Nombre IUPAC |
2-(1-adamantyl)-N-(4-methyl-3-morpholin-4-ylsulfonylphenyl)acetamide |
InChI |
InChI=1S/C23H32N2O4S/c1-16-2-3-20(11-21(16)30(27,28)25-4-6-29-7-5-25)24-22(26)15-23-12-17-8-18(13-23)10-19(9-17)14-23/h2-3,11,17-19H,4-10,12-15H2,1H3,(H,24,26) |
Clave InChI |
GZBTXNHMDNQCEB-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)CC23CC4CC(C2)CC(C4)C3)S(=O)(=O)N5CCOCC5 |
SMILES canónico |
CC1=C(C=C(C=C1)NC(=O)CC23CC4CC(C2)CC(C4)C3)S(=O)(=O)N5CCOCC5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(2-chlorophenoxy)ethyl]-2,6-dimethoxybenzamide](/img/structure/B496595.png)
![2-[(1-allyl-1H-tetraazol-5-yl)sulfanyl]-N-(4-isopropylphenyl)acetamide](/img/structure/B496597.png)


![N-methyl-2-{[4-oxo-3-(2-phenylethyl)-3,4-dihydro-2-quinazolinyl]thio}acetamide](/img/structure/B496600.png)
![N-[2-(3,4-dimethylphenoxy)ethyl]methanesulfonamide](/img/structure/B496601.png)
![2-[(1,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B496602.png)
![2-{[5-(3-hydroxypropyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-isopropylphenyl)acetamide](/img/structure/B496604.png)
![2-{[4-benzyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxybenzyl)acetamide](/img/structure/B496606.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-1,3-benzodioxole-5-carboxamide](/img/structure/B496608.png)

![1-{[4-(acetylamino)phenyl]sulfonyl}-N-(diphenylmethyl)prolinamide](/img/structure/B496613.png)

![2-[[5-(1-adamantyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(2-phenoxyethyl)acetamide](/img/structure/B496616.png)
